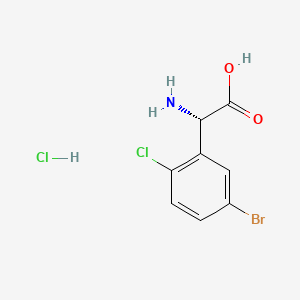![molecular formula C9H11FN6O4 B14034292 4-amino-1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B14034292.png)
4-amino-1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an azido group, a fluoro group, and multiple hydroxyl groups attached to a tetrahydrofuran ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
準備方法
The synthesis of 4-amino-1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the tetrahydrofuran ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring with the desired stereochemistry.
Introduction of the azido group: The azido group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by an azide ion.
Hydroxylation: The hydroxyl groups are introduced through oxidation reactions, typically using reagents like osmium tetroxide or hydrogen peroxide.
Industrial production methods for this compound would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
4-amino-1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The azido group can be reduced to an amine using hydrogenation or Staudinger reduction.
Substitution: The fluoro group can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex structures.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), sodium azide, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
4-amino-1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as a biochemical probe, particularly in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism of action of 4-amino-1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors. The hydroxyl groups can form hydrogen bonds with biological macromolecules, stabilizing the compound’s interaction with its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar compounds to 4-amino-1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one include:
4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one:
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one:
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione: This compound is a nucleoside analog with potential antiviral activity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C9H11FN6O4 |
|---|---|
分子量 |
286.22 g/mol |
IUPAC名 |
4-amino-1-[(5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11FN6O4/c10-6-5(18)7(20-9(6,3-17)14-15-12)16-2-1-4(11)13-8(16)19/h1-2,5-7,17-18H,3H2,(H2,11,13,19)/t5?,6?,7?,9-/m1/s1 |
InChIキー |
PCPGVUKMIADCCP-WIXLMEMESA-N |
異性体SMILES |
C1=CN(C(=O)N=C1N)C2C(C([C@](O2)(CO)N=[N+]=[N-])F)O |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



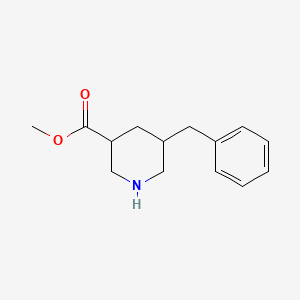


![Tert-Butyl (3-(2-Oxoethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate](/img/structure/B14034236.png)

![(4R,5S,6S)-3-[(2S,5S)-5-(dimethylcarbamoyl)pyrrolidin-2-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14034241.png)

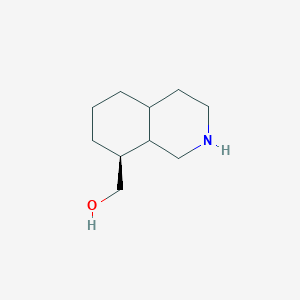
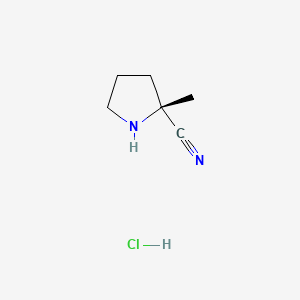
![2-Methyl-1-azabicyclo[4.2.0]octane](/img/structure/B14034265.png)
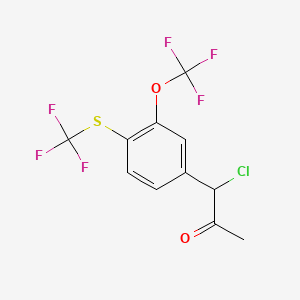
![(2Z)-N-benzyl-2-cyano-2-({[(4-methylphenyl)sulfonyl]oxy}imino)ethanamide](/img/structure/B14034279.png)
